molecular formula C23H23FN2O3 B2637631 N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-06-2

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No. B2637631
M. Wt: 394.446
InChI Key: FKPXLHCKGJKNBX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as BFPFMOC, is a chemical compound that belongs to the class of pyridinecarboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide involves the reaction of 4-butylbenzoic acid with thionyl chloride to form 4-butylbenzoyl chloride. This intermediate is then reacted with 4-fluoroanisole in the presence of a base to form the corresponding ketone. The final step involves the reaction of the ketone with 3-aminopyridine in the presence of a coupling agent to form the desired compound.

Starting Materials
4-butylbenzoic acid, thionyl chloride, 4-fluoroanisole, 3-aminopyridine, coupling agent

Reaction
4-butylbenzoic acid is reacted with thionyl chloride to form 4-butylbenzoyl chloride., 4-butylbenzoyl chloride is reacted with 4-fluoroanisole in the presence of a base to form the corresponding ketone., The ketone is then reacted with 3-aminopyridine in the presence of a coupling agent to form N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide.

Mechanism Of Action

The mechanism of action of N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It also activates certain signaling pathways that are involved in cell survival and growth.

Biochemical And Physiological Effects

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins. It has also been shown to induce cell death in cancer cells and inhibit their growth. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for autoimmune diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective formulations for in vivo administration.

Scientific Research Applications

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c1-2-3-5-17-9-13-20(14-10-17)25-22(27)21-6-4-15-26(23(21)28)29-16-18-7-11-19(24)12-8-18/h4,6-15H,2-3,5,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXLHCKGJKNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

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